molecular formula C7H3ClLiN3O2 B8145979 Lithium 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate

Lithium 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate

Cat. No.: B8145979
M. Wt: 203.5 g/mol
InChI Key: WUYACWZWEVPDJO-UHFFFAOYSA-M
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Description

Lithium 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate is a compound that belongs to the class of pyrrolopyrimidines. Pyrrolopyrimidines are known for their bioisosteric relationship with purines, making them attractive pharmacophores in medicinal chemistry

Preparation Methods

Chemical Reactions Analysis

Lithium 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate undergoes various types of chemical reactions, including electrophilic substitution reactions. Common reagents used in these reactions include aldehydes, ketones, and cyclohexanone derivatives . The major products formed from these reactions are often new building blocks for medicinal chemistry, such as advanced pyrrolopyrimidines .

Mechanism of Action

The mechanism of action of Lithium 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate involves its binding to specific enzymes. For instance, it binds to the enzyme DNA gyrase, preventing it from breaking down bacterial DNA . This binding action also extends to RNA polymerase, contributing to its antimycobacterial activity .

Properties

IUPAC Name

lithium;4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3O2.Li/c8-6-5-4(10-2-11-6)3(1-9-5)7(12)13;/h1-2,9H,(H,12,13);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUYACWZWEVPDJO-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1=C(C2=C(N1)C(=NC=N2)Cl)C(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClLiN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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